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molecular formula C12H11BrFNO B8581797 5-(2-Bromoethoxy)-7-fluoro-2-methylquinoline CAS No. 420787-26-4

5-(2-Bromoethoxy)-7-fluoro-2-methylquinoline

Cat. No. B8581797
M. Wt: 284.12 g/mol
InChI Key: UFNOQHTYNIXNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244726B2

Procedure details

The title compound was prepared from 7-fluoro-5-hydroxy-2-methylquinoline hydrobromide and 1,2-dibromoethane using a similar procedure to Description 13, in 91% yield.
Name
7-fluoro-5-hydroxy-2-methylquinoline hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Br.[F:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH3:13])=[N:10]2)=[C:5]([OH:14])[CH:4]=1.[Br:15][CH2:16][CH2:17]Br>>[Br:15][CH2:16][CH2:17][O:14][C:5]1[CH:4]=[C:3]([F:2])[CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([CH3:13])=[N:10]2 |f:0.1|

Inputs

Step One
Name
7-fluoro-5-hydroxy-2-methylquinoline hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.FC1=CC(=C2C=CC(=NC2=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C2C=CC(=NC2=CC(=C1)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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